N-Palmitoyl Phenylalanine's Significantly Reduced Potency vs. N-Palmitoyl Leucine in Pre-mRNA Splicing Inhibition
In a direct head-to-head comparison, N-palmitoyl phenylalanine demonstrates a >10-fold reduction in potency as a pre-mRNA splicing inhibitor when compared to its structurally analogous congener, N-palmitoyl-L-leucine. This significant difference in bioactivity, measured in a standardized HeLa cell nuclear extract assay, underscores that the amino acid side chain (phenyl vs. isobutyl) is a critical determinant of target engagement and not merely a passive structural feature [1].
| Evidence Dimension | Pre-mRNA splicing inhibition potency |
|---|---|
| Target Compound Data | IC50 ≈ 150 µM (reported in HeLa cell nuclear lysates) |
| Comparator Or Baseline | N-palmitoyl-L-leucine; IC50 = 35 µM (measured in the same HeLa cell nuclear extract splicing assay) |
| Quantified Difference | The comparator is ~4.3-fold more potent than the target compound based on the 35 µM vs. 150 µM IC50 values. (Note: Some sources report an IC50 >400 µM for the target compound , which would represent a >11-fold difference). |
| Conditions | In vitro pre-mRNA splicing assay using HeLa cell nuclear extracts. |
Why This Matters
This quantitative difference is crucial for experimental design: N-palmitoyl phenylalanine serves as a low-potency control or a tool to investigate amino acid-specific SAR, whereas N-palmitoyl leucine is the appropriate choice for potent, late-stage spliceosome inhibition.
- [1] Effenberger, K. A., James, R. C., Urabe, V. K., Dickey, T. H., Linington, R. G., & Jurica, M. S. (2015). The natural product N-palmitoyl-L-leucine selectively inhibits late assembly of human spliceosomes. Journal of Biological Chemistry, 290(46), 27524-27531. View Source
